Barbituric acid, 5-hexyl-5-phenyl-
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Overview
Description
5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione is a derivative of pyrimidine-2,4,6-trione, a compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hexyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as matrix metalloproteinases. By inhibiting these enzymes, the compound can interfere with processes like tissue remodeling and tumor growth . The pathways involved include the inhibition of enzyme activity and the disruption of cellular signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-5-phenylbarbituric acid
- 5-Hexyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[4-(2-hydroxyethyl)]piperidine-5-phenyl-pyrimidine-2,4,6-trione
Uniqueness
Its unique chemical structure, with both hexyl and phenyl groups, contributes to its distinct properties and effectiveness .
Properties
CAS No. |
67051-21-2 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-hexyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-4-8-11-16(12-9-6-5-7-10-12)13(19)17-15(21)18-14(16)20/h5-7,9-10H,2-4,8,11H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
LWBGXTORWSRDHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
67051-21-2 | |
Origin of Product |
United States |
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